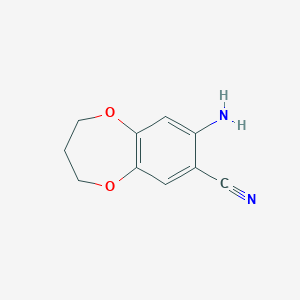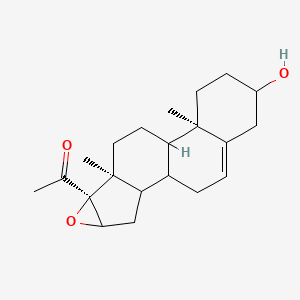
16,17alpha-Epoxypregnenolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,17alpha-Epoxypregnenolone, also known as 3beta-Hydroxy-16alpha,17alpha-epoxy-5-pregnen-20-one, is a steroidal compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . This compound is characterized by an epoxy group attached to the 16alpha and 17alpha positions of the pregnenolone backbone. It is a crystalline compound used as an intermediate in the synthesis of various steroid hormones and pharmaceutical agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 16,17alpha-Epoxypregnenolone can be synthesized through several chemical reactions, including oxidation, hydrolysis, elimination, and epoxidation of diosgenin . The synthesis typically involves the following steps:
Oxidation: Diosgenin is oxidized to form 16-dehydropregnenolone acetate.
Hydrolysis: The acetate group is hydrolyzed to yield 16-dehydropregnenolone.
Elimination: The elimination reaction forms 16,17-dehydropregnenolone.
Epoxidation: Finally, epoxidation of 16,17-dehydropregnenolone produces this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 16,17alpha-Epoxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 20-hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one.
Reduction: Reduction reactions can modify the epoxy group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include perbenzoic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation: 20-hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one.
Reduction: Reduced forms of the epoxy group or other functional groups.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
16,17alpha-Epoxypregnenolone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 16,17alpha-Epoxypregnenolone involves its interaction with specific enzymes and receptors in the body. It is metabolized by hydroxylase enzymes, which convert it into various hydroxylated derivatives . These derivatives can then interact with steroid hormone receptors and other molecular targets, influencing various biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
16,17alpha-Epoxypregnenolone is unique due to its specific epoxy group at the 16alpha and 17alpha positions. Similar compounds include:
Pregnenolone: The parent compound without the epoxy group.
16-Dehydropregnenolone: An intermediate in the synthesis of this compound.
20-Hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one: A hydroxylated derivative of this compound.
These compounds share similar steroid backbones but differ in their functional groups and specific chemical properties, which influence their biological activities and applications .
Eigenschaften
Molekularformel |
C21H30O3 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16?,17?,18?,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
UQVIXFCYKBWZPJ-ZYKJJWMMSA-N |
Isomerische SMILES |
CC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C |
Kanonische SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


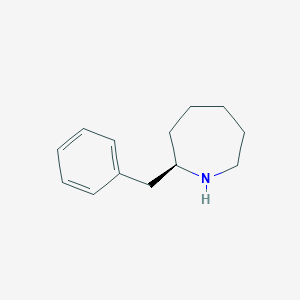
![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)
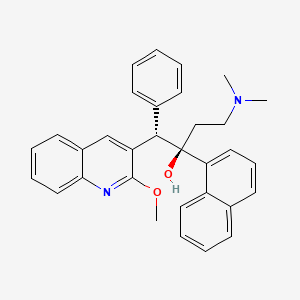
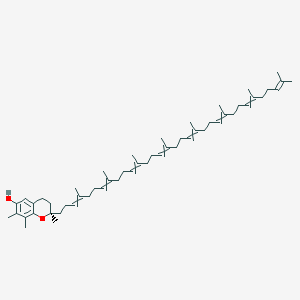
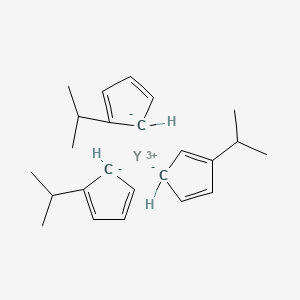

![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
![N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-nitroaniline](/img/structure/B14800262.png)
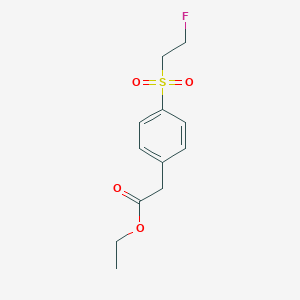
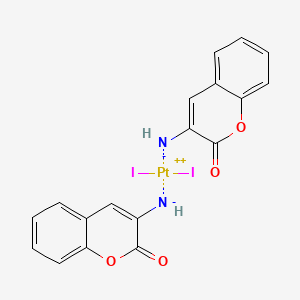
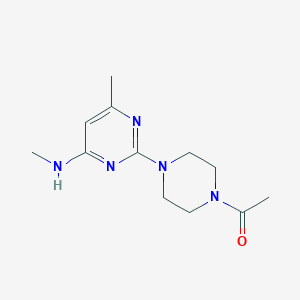
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
